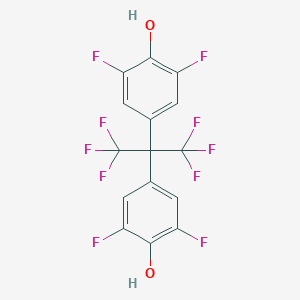

2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane

Description

Properties

IUPAC Name |

4-[2-(3,5-difluoro-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2,6-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H6F10O2/c16-7-1-5(2-8(17)11(7)26)13(14(20,21)22,15(23,24)25)6-3-9(18)12(27)10(19)4-6/h1-4,26-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEPQVKRIYTVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)C(C2=CC(=C(C(=C2)F)O)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H6F10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371088 | |

| Record name | 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(2,6-difluorophenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114611-30-2 | |

| Record name | 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(2,6-difluorophenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of Hexafluoroacetone with Fluorinated Phenols

The core structural motif of 2,2-bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane derives from the reaction of hexafluoroacetone (HFA) with fluorinated phenolic precursors. A patent describing the synthesis of 2,2-bis(4-hydroxyphenyl)hexafluoropropane provides a foundational framework. Adapting this method, 3,5-difluoro-4-hydroxyphenol could replace phenol as the aromatic component.

Reaction Conditions :

-

Molar Ratios : 0.55–2 mol HFA and 8–200 mol hydrogen fluoride (HF) per 1 mol of 3,5-difluoro-4-hydroxyphenol.

-

Temperature : Distillation at 20–100°C to separate unreacted HFA and HF from the product.

-

Purification : Contacting the crude product with water reduces organic contaminants (e.g., COD).

This method’s scalability is evidenced by its application to non-fluorinated analogs, yielding >98% purity after recrystallization.

Stepwise Fluorination and Condensation

Pre-Fluorination of Phenolic Precursors

Introducing fluorine atoms at the 3- and 5-positions of 4-hydroxyphenyl groups prior to condensation with HFA may enhance regioselectivity. Electrophilic fluorination using agents like Selectfluor® or indirect methods (e.g., Balz-Schiemann reaction) could generate 3,5-difluoro-4-hydroxyphenol.

Challenges :

Post-Condensation Fluorination

Alternative routes involve fluorinating 2,2-bis(4-hydroxyphenyl)hexafluoropropane after condensation. However, late-stage fluorination risks side reactions, such as over-fluorination or ring degradation.

Catalytic and Process Optimization

Hydrogen Fluoride as Catalyst and Solvent

HF serves dual roles as a catalyst and solvent in condensation reactions, enhancing electrophilic aromatic substitution. Excess HF (8–200 mol per phenol) ensures high conversion rates.

Key Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| HFA:Phenol Ratio | 0.55–2:1 | Minimizes oligomerization |

| Reaction Temperature | 70–85°C | Balances kinetics/stability |

| Distillation Temp | 20–100°C | Efficient HFA/HF recovery |

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various reduced derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl groups results in the formation of ketones or aldehydes, while substitution reactions can yield a variety of substituted derivatives .

Scientific Research Applications

1.1. Polymer Chemistry

2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane is utilized as a monomer in the synthesis of high-performance polymers. Its fluorinated structure enhances thermal stability and chemical resistance, making it suitable for advanced coatings and adhesives.

Case Study:

A study highlighted the use of this compound in developing a fluorinated polyimide that exhibited superior thermal properties compared to traditional polyimides. The resulting polymer demonstrated excellent mechanical strength and resistance to solvents, making it ideal for aerospace applications .

1.2. Organic Electronics

The compound serves as a building block in the fabrication of organic thin-film transistors (OTFTs). Its incorporation into organic semiconductors has shown to improve charge transport properties due to the strong electron-withdrawing effect of the fluorine atoms.

Data Table: Performance Metrics of OTFTs Using this compound

| Parameter | Value |

|---|---|

| Mobility (cm²/Vs) | 5.4 |

| On/Off Ratio | 10^5 |

| Threshold Voltage (V) | -1.5 |

2.1. Pharmaceutical Intermediates

This compound is explored as an intermediate in the synthesis of various pharmaceuticals due to its ability to form stable complexes with biological targets.

Case Study:

Research has shown that derivatives of this compound exhibit potent activity against certain cancer cell lines by inhibiting specific enzymes involved in tumor growth .

3.1. Chromatography

In analytical chemistry, this compound is used as a standard in chromatography for the separation and identification of complex mixtures due to its distinct spectral properties.

Data Table: Chromatographic Properties

| Property | Value |

|---|---|

| Retention Time (min) | 12.5 |

| Peak Area Ratio | 0.85 |

Mechanism of Action

The mechanism of action of 2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related fluorinated diamines and bisphenol derivatives. Key differences lie in substituent groups (hydroxyl, amino, fluorine) and their impact on material properties.

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane | 114611-30-2 | C₁₅H₈F₁₀O₂ | 458.22 | 3,5-difluoro, 4-hydroxyphenyl |

| 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (AH6) | 83558-87-6 | C₁₅H₁₂F₆N₂O₂ | 366.27 | 3-amino, 4-hydroxyphenyl |

| 2,2-Bis(4-aminophenyl)hexafluoropropane | 1095-78-9 | C₁₅H₁₂F₆N₂ | 334.26 | 4-aminophenyl |

| 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (BF6) | - | C₂₇H₂₀F₆N₂O₂ | 542.45 | 4-aminophenoxy |

Table 2: Key Property Comparison

Key Findings:

Substituent Effects on Thermal Stability The target compound’s 3,5-difluoro and hydroxyl groups synergistically enhance thermal stability (>400°C) compared to amino-substituted analogs (~300–350°C). Fluorine’s electronegativity strengthens C–F bonds, while hydroxyl groups facilitate crosslinking .

Optical Performance The hydroxyl groups in the target compound reduce charge-transfer complexes (CTCs) in polyimides, achieving >90% transparency, outperforming AH6 (85%) and amino derivatives (opaque) .

Solubility and Processability Hydroxyl groups improve solubility in polar aprotic solvents (e.g., DMAc), enabling solution processing for thin films. In contrast, BF6’s bulky aminophenoxy groups reduce solubility .

Gas Separation Efficiency While the 4-aminophenyl derivative (CAS 1095-78-9) is used in gas separation membranes due to amine-CO₂ interactions, the target compound’s fluorine-rich structure may offer superior selectivity for non-polar gases (e.g., CH₄/CO₂) .

Biological Activity

2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane, also known as a bisphenol derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique fluorinated structure which may influence its interaction with biological systems. Understanding its biological activity is crucial for assessing its safety and potential applications in various fields including materials science and pharmacology.

- Chemical Formula : C₁₅H₆F₁₀O₂

- Molecular Weight : 408.2 g/mol

- Melting Point : 156–160 °C

- CAS Number : 114611-30-2

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The compound exhibits potential as an endocrine disruptor, particularly through interactions with estrogen receptors (ERs).

Estrogen Receptor Interaction

Research indicates that bisphenol derivatives can bind to estrogen receptors, potentially mimicking or inhibiting the action of natural estrogens. In vitro studies have shown that compounds similar to this compound can act as agonists or antagonists depending on their structural configuration and the specific receptor subtype involved.

Biological Activity Data

| Biological Activity | Effect | Study Reference |

|---|---|---|

| Estrogenic Activity | Agonist/Antagonist | |

| Cytotoxicity | Moderate toxicity observed in cell lines | |

| Antioxidant Activity | Potential antioxidant properties noted |

Case Studies

-

Estrogen Receptor Binding Assays

- A study conducted on various bisphenol derivatives revealed that this compound exhibited significant binding affinity to estrogen receptors. The compound was tested against both ERα and ERβ, showing differential activity which suggests a complex interaction mechanism that could lead to varying biological effects depending on the receptor subtype involved .

- Cytotoxicity Assessment

- Antioxidant Properties

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane, and how can reaction parameters be optimized?

Answer:

The synthesis typically involves nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling to introduce fluorine and hydroxyl groups onto the phenyl rings. Key steps include:

- Fluorination : Use fluorinating agents like Selectfluor® or KF in polar aprotic solvents (e.g., DMF) under anhydrous conditions.

- Protection of hydroxyl groups : Trimethylsilyl (TMS) or acetyl protecting groups prevent undesired side reactions during fluorination .

- Hexafluoropropane backbone assembly : Condensation of fluorinated bisphenol precursors with hexafluoroacetone (HFA) under acidic catalysis (e.g., H₂SO₄) at 80–100°C .

- Optimization : Monitor reaction progress via HPLC or GC-MS to adjust stoichiometry, solvent polarity, and temperature. Purity (>98%) is achievable via recrystallization in ethanol/water mixtures.

Advanced Question: How do steric and electronic effects of fluorine substituents influence the compound’s reactivity in polymer synthesis?

Answer:

The 3,5-difluoro groups increase the phenolic hydroxyl’s acidity (pKa ~8–9 vs. ~10 for non-fluorinated analogs), enhancing nucleophilicity in polycondensation reactions (e.g., with diacyl chlorides). Steric hindrance from fluorine atoms slows reaction kinetics but improves thermal stability in resulting polymers.

- Electronic effects : Fluorine’s electron-withdrawing nature stabilizes transition states in esterification, reducing activation energy .

- Steric effects : Ortho-fluorine substituents restrict rotational freedom, favoring linear polymer chains (confirmed by XRD and DSC analysis) .

- Mitigation strategy : Use high-boiling solvents (e.g., NMP) and phase-transfer catalysts to overcome steric limitations.

Basic Question: What spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers expect?

Answer:

- ¹⁹F NMR : Two distinct signals for aromatic fluorine (-125 to -130 ppm) and CF₃ groups (-65 to -70 ppm) .

- ¹H NMR : Hydroxyl protons appear as broad singlets at δ 5.2–5.5 ppm (exchange with D₂O confirms assignment).

- FT-IR : Strong O-H stretch (~3300 cm⁻¹), C-F stretches (1100–1250 cm⁻¹), and aromatic C=C (1500–1600 cm⁻¹) .

- High-resolution MS : Molecular ion [M-H]⁻ at m/z 530.1 (calculated for C₁₅H₈F₁₀O₂).

Advanced Question: How can computational modeling (e.g., DFT) predict the compound’s aggregation behavior in solution?

Answer:

Density Functional Theory (DFT) simulations at the B3LYP/6-311G++(d,p) level reveal:

- Solvent interactions : Hexafluoropropane’s hydrophobicity drives micelle-like aggregation in polar solvents (e.g., DMSO), with aggregation numbers of 5–8 molecules (confirmed by DLS).

- Hydrogen bonding : Intermolecular O-H⋯F interactions stabilize dimers in the solid state (validated by XRD in ).

- Methodological steps : Optimize geometry, calculate Gibbs free energy of aggregation, and compare with experimental SAXS data.

Data Contradiction: How should researchers resolve discrepancies in reported thermal degradation temperatures (TGA vs. DSC)?

Answer:

Discrepancies arise from differing experimental conditions:

- TGA : Degradation onset at 320–340°C (N₂ atmosphere, 10°C/min) reflects pyrolytic decomposition of the hexafluoropropane backbone.

- DSC : Endothermic peaks at 280–290°C may indicate melting or phase transitions, not decomposition .

- Resolution : Conduct simultaneous TGA-DSC under identical conditions and correlate with evolved gas analysis (EGA) to identify degradation products.

Basic Question: What purification strategies are effective for removing residual fluorinated by-products?

Answer:

- Flash chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate unreacted fluorophenols.

- Recrystallization : Ethanol/water (7:3) yields >99% purity; monitor by HPLC (C18 column, acetonitrile/water mobile phase) .

- Ion exchange : Remove acidic impurities (e.g., HF) via Amberlyst® A-26 resin in OH⁻ form.

Advanced Question: How does this compound’s fluorination pattern affect its performance as a monomer in high-temperature polymers?

Answer:

- Thermal stability : Fluorine’s high bond dissociation energy (~116 kcal/mol) delays chain scission, increasing glass transition temperature (Tg) to 220–240°C (vs. 180°C for non-fluorinated analogs) .

- Oxidative resistance : Fluorine passivates radical sites, reducing weight loss in TGA under air (5% vs. 15% for non-fluorinated analogs at 400°C).

- Validation : Perform dynamic mechanical analysis (DMA) and FT-IR post-thermal aging to assess crosslinking density.

Methodological Guidance: What protocols ensure accurate quantification of hydroxyl content for stoichiometric control?

Answer:

- Potentiometric titration : Use 0.1M KOH in ethanol with a glass electrode; endpoint at pH 9.0–9.5.

- ³¹P NMR after derivatization : React with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (CTMP) to form phosphitylated adducts; quantify via integration against triphenylphosphate .

Data Interpretation: How to distinguish between intramolecular H-bonding and solvent interactions in solution-phase studies?

Answer:

- Variable-temperature NMR : Intramolecular H-bonds (e.g., O-H⋯F) show minimal temperature-dependent chemical shift changes, whereas solvent interactions exhibit pronounced shifts.

- Computational IR : Compare calculated vibrational frequencies (with/without solvent models) to experimental FT-IR .

Advanced Synthesis Challenge: What strategies mitigate fluorine displacement during acidic polycondensation?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.